1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl-
Description
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- is a bicyclic heterocyclic compound featuring a pyrrolopyridine core fused at the [3,2-c] position. The molecule is substituted with a methyl group at the 1-position and a carboxylic acid moiety at the 6-position.
Properties
IUPAC Name |
1-methylpyrrolo[3,2-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-3-2-6-5-10-7(9(12)13)4-8(6)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNLRLVSFINTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(C=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
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SEM Protection :
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Substrate : 4-Chloro-1H-pyrrolo[2,3-b]pyridine (30 mmol) reacts with SEMCl (39 mmol) in dimethylformamide (DMF) at 0°C in the presence of sodium hydride (NaH, 36 mmol).
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Outcome : SEM protection at the pyrrole nitrogen achieves 84% yield after purification via column chromatography (hexane/EtOAc gradient).
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Key Insight : The SEM group enhances solubility and prevents undesired side reactions during subsequent alkylation.
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Methylation :
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Carboxylation :
Table 1: SEM Protection and Alkylation Parameters
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| SEM Protection | SEMCl, NaH | DMF | 0 | 84 |
| Methylation | CH₃I, NaH | DMF | 0→RT | 83 |
| Carboxylation | KMnO₄, H₂SO₄ | H₂O | 100 | 70 |
Condensation-Heteroannulation Approach
An alternative route involves the base-catalyzed condensation of glycine alkyl esters with substituted pyrrole aldehydes, followed by thermal heteroannulation. This method avoids protecting groups and directly constructs the pyrrolo[3,2-c]pyridine skeleton.
Synthetic Procedure
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Condensation :
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Hydrolysis :
Table 2: Condensation-Heteroannulation Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 150°C | Maximizes cyclization |
| Solvent | DMF | Enhances solubility |
| Base | DIPEA | Neutralizes HCl byproduct |
| Reaction Time | 8–10 hours | Balances conversion vs. decomposition |
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction times by 50% compared to conventional heating, though scalability remains challenging.
Comparative Analysis of Methods
Table 3: Method Comparison for 1-Methylpyrrolo[3,2-c]pyridine-6-carboxylic Acid
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| SEM Protection | High regioselectivity | Multi-step, costly reagents | 70 |
| Condensation-Heteroannul. | One-pot, no protection | High temperature required | 65–75 |
| Bromination-Carboxylation | Scalable for halogenated analogs | Requires Pd catalysts | 60–70 |
Industrial Scalability and Process Optimization
For large-scale production, the condensation-heteroannulation method is preferred due to fewer steps and lower reagent costs. Key optimizations include:
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Continuous Flow Reactors : Reduce thermal degradation by maintaining precise temperature control.
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Catalyst Recycling : Pd/C catalysts reused for up to 5 cycles without significant activity loss.
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Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) improves environmental footprint .
Chemical Reactions Analysis
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as m-chloroperbenzoic acid under a nitrogen atmosphere.
Reduction: Reduction reactions can be performed using iron powder in acetic acid at elevated temperatures.
Substitution: Substitution reactions, such as those involving phenylboronic acids, can be catalyzed by palladium complexes under microwave conditions.
These reactions often yield products that retain the core structure of the compound while introducing new functional groups, enhancing its chemical versatility.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H8N2O2
- Molecular Weight : 176.17 g/mol
- IUPAC Name : 1-methylpyrrolo[3,2-c]pyridine-6-carboxylic acid
- CAS Number : 1324002-79-0
The structure of this compound features a pyrrole ring fused to a pyridine ring, which contributes to its unique chemical properties and biological activities.
Medicinal Applications
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl-, has been investigated for various therapeutic applications due to its potential pharmacological properties:
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of pyrrolo[3,2-c]pyridines. For instance, compounds derived from this structure have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A notable study demonstrated that certain derivatives exhibited cytotoxicity against ovarian and breast cancer cells while showing limited toxicity towards normal cells .
Analgesic Properties
Research indicates that derivatives of pyrrolo[3,4-c]pyridine have analgesic effects comparable to traditional pain medications. The synthesis of new derivatives has revealed compounds that are more effective than aspirin in pain relief tests . This suggests that modifications to the basic structure can enhance analgesic properties.
Antidiabetic Effects
Pyrrolo[3,4-c]pyridine derivatives have also been studied for their antidiabetic effects. Some compounds have demonstrated the ability to lower blood glucose levels by enhancing insulin sensitivity in adipocytes . This application is particularly relevant in the context of developing new treatments for type 2 diabetes.
Synthesis of Derivatives
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl-, and its derivatives typically involves multi-step organic reactions. These synthetic pathways often aim to modify functional groups to enhance biological activity or target specific pathways in disease mechanisms.
Synthetic Pathway Overview
- Starting Materials : The synthesis often begins with commercially available pyridine or pyrrole derivatives.
- Key Reactions : Common reactions include cyclization, alkylation, and acylation.
- Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Case Study 1: FGFR Inhibition
A series of studies focused on pyrrolo[2,3-b]pyridine derivatives showed potent inhibition against fibroblast growth factor receptors (FGFRs). One specific compound demonstrated IC50 values in the nanomolar range against FGFR1–3 and was effective in inhibiting breast cancer cell proliferation .
Case Study 2: Analgesic Efficacy
In a comparative study assessing the analgesic properties of various pyrrolo derivatives, certain compounds were found to be significantly more effective than traditional analgesics in animal models. These findings support the potential for developing new pain management therapies based on this chemical framework .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogs in the Pyrrolopyridine Family
The following table summarizes key structural analogs and their distinguishing features:
*Note: Molecular weight and formula for the target compound are inferred from structurally similar compounds in .
Substituent Effects on Properties
- Methyl Group (1-position): The 1-methyl group in the target compound enhances steric hindrance compared to non-methylated analogs (e.g., 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid). This may influence binding affinity in biological systems or solubility in organic solvents .
- For example, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (pKa ~2.5) is more acidic than typical 6-carboxylic acid derivatives due to proximity to electronegative substituents .
- Ester vs. Acid : The methyl ester derivative () exhibits higher lipophilicity (logP ~1.8) compared to the free carboxylic acid form (logP ~0.2), impacting membrane permeability in drug design .
Biological Activity
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C9H8N2O2
- Molecular Weight : 176.17 g/mol
- CAS Number : 1448852-04-7
Biological Activity Overview
The biological evaluation of 1H-Pyrrolo[3,2-c]pyridine derivatives has shown promising results in various studies. These compounds have been investigated primarily for their anticancer properties and their ability to inhibit specific molecular targets such as fibroblast growth factor receptors (FGFRs) and tubulin polymerization.
Anticancer Activity
Several studies have reported the antiproliferative effects of 1H-Pyrrolo[3,2-c]pyridine derivatives against different cancer cell lines:
- FGFR Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives exhibited potent FGFR inhibitory activity, with one compound showing IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. This suggests a strong potential for these compounds in targeted cancer therapies .
- Tubulin Polymerization Inhibition : Another study synthesized derivatives that acted as colchicine-binding site inhibitors, demonstrating significant inhibition of tubulin polymerization at concentrations as low as 3 μM. The most potent compound showed IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines .
- Cell Proliferation and Apoptosis : In vitro studies indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in breast cancer cells (4T1), highlighting their dual mechanism of action .
Structure-Activity Relationships (SAR)
The biological activity of 1H-Pyrrolo[3,2-c]pyridine derivatives can be influenced by various structural modifications:
- Substituents : The presence of hydroxyl (-OH) groups has been shown to enhance antiproliferative activity against certain cell lines (e.g., HeLa and MCF-7) by lowering IC50 values significantly .
- Aromatic Groups : Incorporating aromatic or heteroaromatic groups at specific positions has been linked to improved anticancer activity, suggesting that the electronic and steric properties of these groups play a crucial role in the compound's effectiveness .
Study 1: FGFR Targeting
A comprehensive study focused on the synthesis and evaluation of various pyrrolo[2,3-b]pyridine derivatives demonstrated their effectiveness against FGFRs. Compound 4h was highlighted for its potent inhibitory effects on FGFR signaling pathways, which are often dysregulated in cancers .
Study 2: Colchicine Binding
Another research effort synthesized a new series of pyrrolo[3,2-c]pyridine derivatives aimed at inhibiting tubulin polymerization. The lead compound exhibited significant antitumor activity across multiple cancer cell lines and disrupted microtubule dynamics effectively at low concentrations .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization reactions or condensation processes. For example, derivatives of pyrrolopyridine-carboxylic acids are synthesized via coupling reactions between aminopyrrole intermediates and activated carbonyl groups (e.g., carbonitriles or esters) under acidic conditions. Acetic acid is often used as a solvent to facilitate cyclization . Post-synthesis, the methyl group at the 1-position can be introduced via alkylation using methyl iodide or dimethyl sulfate under basic conditions. Purification is achieved using reverse-phase HPLC or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm regiochemistry and substitution patterns .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity.
- HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity ≥95% .
- X-ray crystallography for unambiguous structural confirmation, though this requires high-quality single crystals .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the 1-methyl group without side products?
- Methodological Answer : Optimization involves:
- Controlled alkylation conditions : Use of mild bases (e.g., K₂CO₃) and low temperatures (0–5°C) to minimize over-alkylation.
- Protecting group strategies : Temporary protection of the carboxylic acid group (e.g., as a methyl ester) to prevent unwanted interactions during alkylation .
- In-situ monitoring : TLC or LC-MS to track reaction progress and terminate before side reactions dominate .
Q. What biological targets are associated with this compound, and how is activity validated?
- Methodological Answer : Pyrrolopyridine-carboxylic acid derivatives are investigated as kinase inhibitors (e.g., JAK2, EGFR) due to their ability to chelate ATP-binding site magnesium ions. Activity validation includes:
- In vitro enzymatic assays (e.g., fluorescence-based kinase activity assays) .
- Cellular assays (e.g., proliferation inhibition in cancer cell lines, IC₅₀ determination).
- Structural studies (e.g., co-crystallization with target proteins) to confirm binding modes .
Q. How to resolve contradictions between purity data (HPLC) and biological activity?
- Methodological Answer : Discrepancies may arise from:
- Residual solvents or counterions affecting assay results. Use lyophilization or repeated crystallization to remove impurities .
- Racemization or tautomerism : Chiral HPLC or NMR titration with shift reagents to detect stereochemical changes .
- Synergistic/antagonistic effects of minor impurities : Bioassay-guided fractionation to isolate the active component .
Q. What advanced computational methods predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) to model electronic properties and predict sites for electrophilic/nucleophilic attacks .
- Molecular docking (AutoDock, Schrödinger) to simulate interactions with target proteins. Validate with mutagenesis studies .
- MD simulations to assess stability of ligand-protein complexes under physiological conditions .
Q. How to differentiate between structural isomers (e.g., pyrrolo[3,2-c] vs. [2,3-c] pyridine derivatives)?
- Methodological Answer :
- 2D NMR (NOESY/ROESY) : Spatial proximity of protons in the fused ring system distinguishes isomerism .
- Isotopic labeling : ¹⁵N or ¹³C labeling to track ring connectivity via J-coupling constants .
- X-ray crystallography : Definitive assignment of regiochemistry .
Q. What strategies improve aqueous solubility for in vivo studies?
- Methodological Answer :
- Prodrug approaches : Esterification of the carboxylic acid group (e.g., ethyl ester) for enhanced membrane permeability .
- Co-crystallization with cyclodextrins or formulation as a sodium salt .
- Structural modifications : Introduction of polar substituents (e.g., hydroxyl groups) while monitoring activity retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
